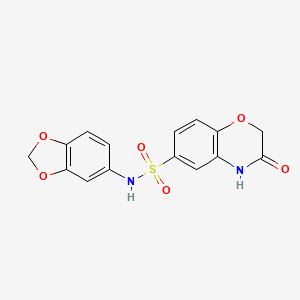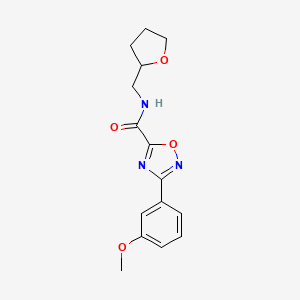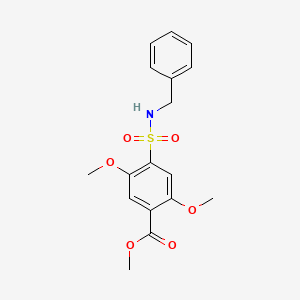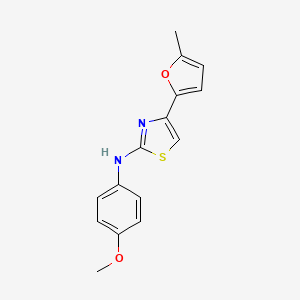![molecular formula C23H23N3O B11072432 N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide](/img/structure/B11072432.png)
N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of organic compounds known as acetanilides .
- The compound features a cyanophenyl group attached to an acetamide moiety.
N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide:
Preparation Methods
Synthetic Routes: The synthesis of 4-Cyanoacetanilide involves the reaction of with in the presence of a base (such as or ). This reaction results in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production: While there isn’t extensive industrial production of this specific compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 4-Cyanoacetanilide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 4-Cyanoacetanilide serves as a building block in organic synthesis due to its versatile reactivity.
Biology: It may find applications in drug discovery or as a probe molecule.
Medicine: While not a drug itself, it could be a precursor for pharmaceutical research.
Industry: Limited industrial applications, but it contributes to the development of other compounds.
Mechanism of Action
- The exact mechanism of action for 4-Cyanoacetanilide is context-dependent, as it serves as an intermediate in various reactions.
- It doesn’t have specific molecular targets or pathways; rather, its role lies in its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds: Other acetanilides or nitrile-containing compounds.
Uniqueness: Its unique combination of a cyanophenyl group and an acetamide moiety sets it apart.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[10-(4-cyanophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl]acetamide |
InChI |
InChI=1S/C23H23N3O/c1-13(27)25-18-8-9-20-19(11-18)21-16-6-7-17(10-16)22(21)23(26-20)15-4-2-14(12-24)3-5-15/h2-5,8-9,11,16-17,21-23,26H,6-7,10H2,1H3,(H,25,27) |
InChI Key |
OILWODRAFQCEER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(C3C2C4CCC3C4)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11072363.png)
![3-(3-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11072370.png)

![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)


![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11072401.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072424.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
